molecular formula C21H31N5O B1666604 Adatanserin CAS No. 127266-56-2

Adatanserin

Cat. No. B1666604
M. Wt: 369.5 g/mol
InChI Key: HPFLVTSWRFCPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adatanserin (WY-50,324, SEB-324) is a mixed 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2C receptor antagonist.

Scientific Research Applications

Mass Spectrometry-Based Data Acquisition for Drug Discovery

Adatanserin's properties have been studied using a mass spectrometer-based data acquisition system. This system enables simultaneous screening for microsomal stability and metabolite profiling, significantly increasing the throughput for drug discovery support. The study demonstrates the application of this technology in analyzing the stability and metabolic profile of Adatanserin (Gu & Lim, 2001).

Neuropharmacology of 5-HT2A Receptors

Adatanserin has been referenced in research exploring the neuropharmacological effects of 5-HT2A receptors. This research is crucial in understanding how drugs like LSD, which have agonist activity at various serotonin and dopamine receptors, affect brain connectivity. It underscores the role of the 5-HT2A receptor in the mechanism of such substances, guiding the development of psychedelic-based therapeutics (Preller et al., 2018).

Synthesis Methods for Adatanserin

The development of a facile method for synthesizing Adatanserin has been documented, involving 2-chloropyrimidine and adamantanecarbonyl chloride. This synthesis process, confirmed by various analytical techniques, represents a significant advancement in the production of Adatanserin (Su, Guo, Yang, & Cui, 2011).

Neuroprotective Potential

Research has identified Adatanserin's potential neuroprotective effects, particularly in ischemic conditions. The study highlights its ability to attenuate ischemic efflux of amino acids like glutamate and GABA, suggesting its effectiveness as a neuroprotectant. This research is pivotal for understanding Adatanserin's therapeutic applications in neurological disorders (Dawson, Galandak, & Djali, 2002).

Thioadatanserin: A Variant for Depression and Anxiety

The synthesis and evaluation of Thioadatanserin, a derivative of Adatanserin, have shown its potential as a partial agonist for 5-HTR1A and antagonist for 5-HTR2A. It's particularly considered for use in treating depression and anxiety disorders. This study contributes to the development of new therapeutic options for mental health conditions (Evans et al., 2020).

properties

CAS RN

127266-56-2

Product Name

Adatanserin

Molecular Formula

C21H31N5O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27)

InChI Key

HPFLVTSWRFCPCV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5

Canonical SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

144966-96-1 (Monohydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

adatanserin
N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide
WY 50324
WY 50324 dihydrochloride
WY-50324

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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